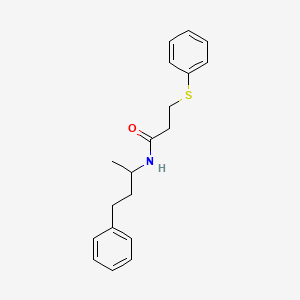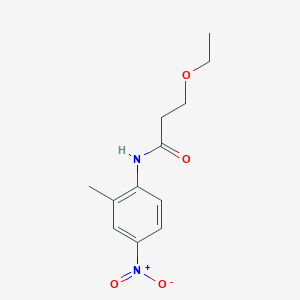
4-benzyl-1-(3-ethoxypropanoyl)piperidine
Übersicht
Beschreibung
4-benzyl-1-(3-ethoxypropanoyl)piperidine, also known as BEP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent analgesic and has been extensively studied for its potential use in pain management.
Wirkmechanismus
The mechanism of action of 4-benzyl-1-(3-ethoxypropanoyl)piperidine is not fully understood. However, it is believed to act on the mu-opioid receptor, which is involved in pain perception and the regulation of mood. This compound is thought to bind to this receptor and activate it, leading to the release of endogenous opioids such as enkephalins and endorphins. This results in the suppression of pain signals and the induction of feelings of euphoria and well-being.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of endogenous opioids in the brain, leading to pain relief and mood enhancement. This compound has also been shown to increase the levels of dopamine in the brain, which is associated with feelings of pleasure and reward. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-benzyl-1-(3-ethoxypropanoyl)piperidine is its potency as an analgesic. It has been shown to be effective in animal models of acute and chronic pain, making it a valuable tool for the study of pain mechanisms. However, one of the limitations of this compound is its potential for abuse. It has been shown to produce feelings of euphoria and well-being, making it a potential candidate for abuse and addiction.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-1-(3-ethoxypropanoyl)piperidine. One area of interest is the development of novel analogs of this compound with improved potency and selectivity for the mu-opioid receptor. Another area of interest is the investigation of the potential use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, the potential for the use of this compound in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in pain management and the treatment of neurological disorders. It is a potent analgesic that acts on the mu-opioid receptor, leading to the release of endogenous opioids and the suppression of pain signals. This compound has a number of biochemical and physiological effects, including the induction of feelings of euphoria and well-being. While this compound has several advantages for lab experiments, its potential for abuse and addiction should be carefully considered. There are several future directions for the study of this compound, including the development of novel analogs and the investigation of its potential use in the treatment of inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-(3-ethoxypropanoyl)piperidine has been extensively studied for its potential use in pain management. It has been shown to be a potent analgesic in animal models of acute and chronic pain. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-ethoxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-20-13-10-17(19)18-11-8-16(9-12-18)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVJIOUMGJMZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide hydrochloride](/img/structure/B4193364.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193370.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4193393.png)
![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)

![4-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4193404.png)
![N-[4-({4-[3-(isobutylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4193405.png)

![N-cyclohexyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4193425.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4193434.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4193442.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193455.png)
